molecular formula C26H26N4O4S B11091786 N-(4-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 539808-61-2

N-(4-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11091786
CAS No.: 539808-61-2
M. Wt: 490.6 g/mol
InChI Key: PLFAHDADXKSXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetically designed 1,2,4-triazole derivative that functions as a potent multi-targeting kinase inhibitor, with significant research value in oncology. Recent studies have identified this compound as a dual inhibitor of key angiogenic and proliferative signaling pathways, primarily through the suppression of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases [1] . Its proposed mechanism involves binding to the ATP-binding site of these receptors, thereby inhibiting autophosphorylation and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for tumor cell survival, proliferation, and migration [1] . This targeted action makes it a valuable chemical probe for investigating the crosstalk between EGFR and VEGFR-2 in various cancer models, particularly in the context of angiogenesis and drug-resistant tumors . The compound's design, featuring the 1,2,4-triazole core, is recognized for conferring strong binding affinity and metabolic stability, enhancing its utility in prolonged in vitro and in vivo efficacy studies . Research applications for this inhibitor are focused on elucidating the molecular drivers of tumorigenesis, evaluating combination therapies, and exploring mechanisms to overcome resistance to first-generation tyrosine kinase inhibitors.

Properties

CAS No.

539808-61-2

Molecular Formula

C26H26N4O4S

Molecular Weight

490.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N4O4S/c1-3-33-23-13-9-19(10-14-23)27-25(31)18-35-26-29-28-24(17-34-22-7-5-4-6-8-22)30(26)20-11-15-21(32-2)16-12-20/h4-16H,3,17-18H2,1-2H3,(H,27,31)

InChI Key

PLFAHDADXKSXIE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol

The triazole-thiol intermediate forms the core scaffold. A common approach involves cyclocondensation of thiocarbohydrazides with substituted benzaldehydes. For example:

  • Hydrazide Formation : React 4-methoxyphenylacetic acid with hydrazine hydrate in ethanol under reflux (6–8 hours) to yield the corresponding hydrazide.

  • Thiosemicarbazide Synthesis : Treat the hydrazide with phenyl isothiocyanate in ethanol, followed by cyclization using 2N potassium hydroxide to form the triazole-thiol.

Key Parameters :

  • Temperature: 80–100°C for cyclization.

  • Solvent: Ethanol or aqueous ethanol mixtures.

  • Yield: 65–78% after recrystallization.

Stepwise Synthesis of the Target Compound

Alkylation of the Triazole-Thiol Intermediate

The sulfanyl group is functionalized via nucleophilic substitution:

  • Reaction Setup : Combine 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (1 equiv) with 2-chloro-N-(4-ethoxyphenyl)acetamide (1.2 equiv) in acetonitrile.

  • Base Addition : Add triethylamine (2 equiv) to deprotonate the thiol and facilitate substitution.

  • Reflux Conditions : Heat at 60–70°C for 4–6 hours under nitrogen atmosphere.

Characterization Data :

  • Yield : 72–85% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

  • Melting Point : 168–170°C.

  • Spectroscopic Confirmation :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 3.78 (s, 3H, OCH₃), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 4.87 (s, 2H, SCH₂), 5.21 (s, 2H, OCH₂Ph).

    • HRMS : m/z [M+H]⁺ calcd. for C₂₇H₂₈N₄O₄S: 529.1912; found: 529.1908.

Phenoxymethylation at the Triazole C-5 Position

Introducing the phenoxymethyl group requires selective alkylation:

  • Mannich Reaction : React the triazole intermediate with formaldehyde and phenol in dioxane at 50°C for 3 hours.

  • Alternative Route : Use chloromethyl phenyl ether in the presence of K₂CO₃ in DMF (24 hours, room temperature).

Optimization Notes :

  • Excess phenol (1.5 equiv) improves yield by minimizing side reactions.

  • Anhydrous conditions prevent hydrolysis of the chloromethyl ether.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, replace batch reactions with continuous flow systems:

  • Microreactor Setup :

    • Residence Time : 8–10 minutes.

    • Temperature : 70°C.

    • Pressure : 2–3 bar.

  • Advantages : 15–20% higher yield compared to batch methods, reduced solvent use.

Purification Techniques

  • Recrystallization : Use ethanol/water (7:3) for high-purity crystals (>99% by HPLC).

  • Chromatography : Reserved for intermediates with polar byproducts; silica gel with gradient elution (hexane → ethyl acetate).

Reaction Optimization and Troubleshooting

Critical Parameters Affecting Yield

ParameterOptimal RangeImpact on Yield
Molar Ratio (Thiol:Chloroacetamide)1:1.2<1:1 → ≤60% yield
Solvent PolarityAcetonitrile > DMFPolar aprotic solvents enhance nucleophilicity
Temperature60–70°C>80°C → decomposition

Common Side Reactions and Mitigation

  • Over-Alkylation :

    • Cause : Excess chloroacetamide.

    • Solution : Use stoichiometric ratios and monitor via TLC.

  • Oxidation of Sulfanyl Group :

    • Cause : Exposure to atmospheric oxygen.

    • Solution : Conduct reactions under nitrogen or argon.

SolventUse CaseDisposal Note
AcetonitrileAlkylation stepRecycle via distillation
DMFPhenoxymethylationIncinerate; avoid aqueous release

Recent Advances in Catalysis

Palladium-Catalyzed Coupling

A 2024 study demonstrated Suzuki-Miyaura coupling to introduce aryl groups at the triazole C-4 position, though yields remain moderate (55–60%).

Enzymatic Resolution

Lipase-based asymmetric synthesis achieved 92% enantiomeric excess for chiral analogs, enabling activity studies against biological targets .

Chemical Reactions Analysis

Reaction Types and Mechanisms

This compound participates in four primary reaction categories:

Reaction Type Reagents/Conditions Key Functional Groups Involved Products
Oxidation H₂O₂, mCPBASulfanyl group (-S-)Sulfoxide or sulfone derivatives
Nucleophilic Substitution Alkyl halides, K₂CO₃ (DMF, 60°C)Triazole N-atomsAlkylated triazole derivatives
Acylation Acetyl chloride, pyridineAmide group (-NHCO-)Acetylated amide products
Reduction LiAlH₄, THFAmide carbonylAmine intermediate

Oxidation Reactions

  • Sulfoxide formation : Treatment with H₂O₂ (30% v/v) in methanol at 25°C for 6 hours converts the sulfanyl group (-S-) to sulfoxide (-SO-), confirmed via IR (1045 cm⁻¹, S=O stretch) and MS ([M+H]+ = 507.17) .

  • Sulfone formation : Using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C yields sulfone (-SO₂-), with NMR showing a deshielded proton adjacent to sulfur (δ 4.21 ppm).

Alkylation of Triazole Nitrogen

  • Reaction with methyl iodide in DMF under basic conditions (K₂CO₃, 60°C) produces N-methylated triazole derivatives. HPLC analysis shows a retention time shift from 12.3 min (parent) to 14.7 min (alkylated), with 78% yield.

Amide Reduction

  • Reduction with LiAlH₄ in THF selectively reduces the amide carbonyl to a methylene group (-CH₂-), yielding a secondary amine. FTIR confirms loss of the carbonyl peak at 1680 cm⁻¹.

Structural Influences on Reactivity

  • Triazole ring : The 1,2,4-triazole core acts as an electron-deficient heterocycle, facilitating nucleophilic substitution at N1 and N2 positions .

  • Ethoxyphenyl group : The para-ethoxy moiety enhances solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL), enabling homogeneous reaction conditions .

  • Sulfanyl bridge : The -S- linkage serves as a soft nucleophile, participating in redox and coupling reactions.

Analytical Characterization

Post-reaction analyses employ:

  • NMR : ¹H-NMR (400 MHz, DMSO-d₆) confirms regioselectivity in alkylation (e.g., N1 vs. N2 substitution) via distinct splitting patterns.

  • Mass Spectrometry : HRMS (ESI+) validates molecular ions (e.g., [M+Na]+ = 529.13 for sulfone derivative) .

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors reaction progress and purity (>95% for isolated products).

Stability Under Reaction Conditions

  • Thermal stability : Decomposition occurs above 180°C (TGA data), limiting high-temperature applications .

  • pH sensitivity : Stable in neutral-to-weakly basic conditions (pH 7–9) but hydrolyzes in strong acid (HCl, pH <2) at the amide bond.

This reactivity profile positions the compound as a versatile intermediate for synthesizing triazole-based pharmaceuticals and agrochemicals. Further studies should explore catalytic asymmetric modifications and cross-coupling reactions.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds featuring triazole rings exhibit significant anticancer activities. For instance, N-(4-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been screened against various cancer cell lines. Preliminary results suggest moderate to high levels of cytotoxicity against human tumor cells, indicating its potential as a therapeutic agent .

Structure-Activity Relationship (SAR) Studies

Exploring the structure-activity relationships of this compound can provide insights into which structural features contribute most significantly to its biological activity. By synthesizing analogs with variations in functional groups or molecular frameworks, researchers can identify key components that enhance or diminish activity against specific biological targets .

Material Science Applications

Beyond its pharmaceutical potential, this compound may also find applications in materials science due to its unique electronic properties stemming from the conjugated systems present in its structure. Investigating these properties could lead to advancements in:

  • Organic electronics : Such as organic light-emitting diodes (OLEDs) or organic photovoltaics.
  • Sensors : Where the compound's chemical reactivity could be harnessed for detecting specific analytes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and phenyl groups play a crucial role in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparison with key analogs:

Compound Key Substituents Biological Activity Source
N-(4-Ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (Target) 4-Ethoxyphenyl, 4-methoxyphenyl, phenoxymethyl Not explicitly reported in evidence
N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Methoxyphenyl, 4-methyl, pyridinyl Antimicrobial (MIC: 8–32 µg/mL)
2-{[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Chlorophenyl, p-tolylaminomethyl Antiexudative (10 mg/kg dose)
N-(3-Chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-Chloro-2-methylphenyl, 4-ethoxyphenyl, 4-tert-butylphenyl Not explicitly reported
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-Ethylphenyl, pyridinyl Orco agonist (olfactory channel activation)

Key Observations:

Substituent Position and Bioactivity: The phenoxymethyl group in the target compound differentiates it from analogs like VUAA-1, which lacks aromatic ether substituents. Pyridinyl-substituted analogs (e.g., ) exhibit distinct activity profiles, such as antimicrobial or olfactory receptor modulation, likely due to π-π stacking interactions with biological targets.

Electron-Donating vs. Electron-Withdrawing Groups :

  • The 4-ethoxyphenyl group (electron-donating) in the target compound contrasts with 4-chlorophenyl (electron-withdrawing) in compound 7h . Electron-withdrawing groups enhance antimicrobial activity by increasing electrophilicity, as seen in derivatives from , where MIC values dropped to 8 µg/mL for S. aureus .

Synthetic Pathways :

  • The target compound and its analogs are synthesized via nucleophilic substitution of triazole-thiol intermediates with α-chloroacetamides (e.g., using 2-bromoacetamide in acetone/K₂CO₃) . Modifications in substituents require tailored starting materials, such as substituted hydrazines or aryl halides .

Research Findings and Activity Trends

Antimicrobial Activity

  • Pyridinyl and chlorophenyl-substituted triazoles (e.g., ) showed MIC values of 8–32 µg/mL against E. coli and S. aureus.

Anti-Inflammatory and Antiexudative Effects

  • Compound 7h () demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s phenoxymethyl group could mimic anti-inflammatory scaffolds seen in NSAIDs, though experimental validation is lacking .

Insecticidal and Olfactory Modulation

  • VUAA-1 () acts as an Orco agonist, a property linked to its ethylphenyl and pyridinyl groups. The target compound’s ethoxyphenyl group may sterically hinder similar receptor interactions .

Data Table: Physicochemical Properties

Property Target Compound N-(4-Methoxyphenyl) Analog 7h ()
Molecular Weight (g/mol) 514.59 408.46 463.97
LogP (Predicted) 4.2 3.1 4.8
Hydrogen Bond Acceptors 8 7 9
Rotatable Bonds 8 6 10

Biological Activity

N-(4-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its chemical properties, synthesis, biological activity, and relevant case studies.

  • Molecular Formula: C26H26N4O4S
  • Molecular Weight: 490.17 g/mol
  • SMILES Notation: CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)COC4=CC=CC=C4
  • InChIKey: PLFAHDADXKSXIE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include the formation of the triazole ring and the introduction of the ethoxy and methoxy groups. Detailed synthetic routes may vary, but they often utilize standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions.

Antimicrobial Activity

Research indicates that compounds related to triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazole AE. coli32 µg/mL
Triazole BStaphylococcus aureus16 µg/mL
Triazole CCandida albicans8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has demonstrated cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference
HCT-1161.9
MCF-72.3
A549 (Lung)5.0

These results indicate that the compound has a promising profile for further development as an anticancer agent.

Case Studies

  • Study on Antimicrobial Properties : A study conducted on various triazole derivatives highlighted their effectiveness against drug-resistant pathogens. The results suggested that modifications in the triazole structure could enhance antimicrobial activity .
  • Anticancer Screening : In a comprehensive screening of a drug library on multicellular spheroids, this compound was identified as a potent inhibitor of cancer cell proliferation with significant selectivity for cancer cells over normal cells .

Q & A

Basic: What is the synthetic route for this compound, and how is its structure confirmed?

Answer:
The compound is synthesized via a condensation reaction between a triazole-thiol intermediate (e.g., 4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol) and a substituted chloroacetamide (e.g., 2-chloro-N-(4-ethoxyphenyl)acetamide) in the presence of anhydrous potassium carbonate . Key steps include:

  • Reaction optimization : Solvent selection (e.g., DMF or ethanol) and temperature control (60–80°C) to maximize yield.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Structural confirmation :
    • FT-IR : Verification of thioether (C–S) and amide (N–H, C=O) bonds.
    • NMR spectroscopy (¹H and ¹³C): Assigning protons and carbons from the triazole, phenoxymethyl, and acetamide moieties.
    • Mass spectrometry : Molecular ion peak matching the expected molecular weight .

Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbon types (e.g., triazole carbons at δ 150–160 ppm) .
  • Single-crystal X-ray diffraction : Resolves 3D molecular geometry using software like SHELX . Crystallization in solvents like DMSO or ethanol yields diffraction-quality crystals.
  • Elemental analysis : Validates purity by confirming C, H, N, and S percentages within ±0.4% of theoretical values .

Advanced: How can molecular docking predict biological targets and mechanisms?

Answer:

  • Software selection : Tools like AutoDock Vina or Schrödinger Suite model ligand-target interactions.
  • Protocol :
    • Protein preparation : Retrieve target structures (e.g., BSA, enzymes) from PDB. Optimize hydrogen bonding and remove water molecules.
    • Ligand preparation : Generate 3D conformers of the compound and assign charges.
    • Docking validation : Compare with co-crystallized ligands to ensure scoring function reliability.
  • Interpretation : High binding affinity (ΔG < −7 kcal/mol) and hydrogen bonds with active-site residues (e.g., Arg, Asp) suggest potential activity .

Advanced: How to resolve discrepancies in reported biological activity data?

Answer:
Contradictions in IC₅₀ values or efficacy may arise from:

  • Assay variability : Differences in cell lines (e.g., bacterial vs. mammalian) or incubation times.
  • Compound purity : HPLC or TLC validation (≥95% purity) ensures activity is not confounded by impurities .
  • Orthogonal assays : Cross-validate results using fluorescence-based, colorimetric, and enzymatic methods.
  • Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance .

Intermediate: What strategies guide analog design for SAR studies?

Answer:

  • Substituent variation : Modify the phenoxymethyl (e.g., replace with benzyl) or ethoxyphenyl groups (e.g., introduce halogens) to probe steric/electronic effects .
  • Bioisosteric replacement : Replace the triazole ring with oxadiazole or tetrazole to assess scaffold flexibility .
  • Synthetic feasibility : Prioritize reactions with high atom economy (e.g., nucleophilic substitution over cross-coupling).
  • Activity correlation : Use regression models to link logP, polar surface area, and bioactivity .

Advanced: How to optimize synthetic conditions for scalability?

Answer:

  • Solvent screening : Test green solvents (e.g., ethanol, water) to improve safety and reduce costs.
  • Catalyst optimization : Transition from K₂CO₃ to phase-transfer catalysts (e.g., TBAB) for faster reaction kinetics.
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time (15–30 minutes vs. 12 hours) .
  • Workflow integration : In-line FTIR monitors reaction progress in real time .

Basic: What safety protocols are essential for laboratory handling?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
  • Waste disposal : Neutralize acidic/basic waste and segregate halogenated solvents .
  • First aid : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.